5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Its structure features:
- A pyrazolo[4,3-d]pyrimidin-7-one core with substituents at positions 1 (ethyl), 3 (methyl), 5 ([(2-chloro-6-fluorophenyl)methyl]sulfanyl), and 6 ([(4-fluorophenyl)methyl]).
- Dihedral angles between aromatic rings (e.g., fluorophenyl and pyrimidinone) that influence conformational stability and target binding .
This compound is hypothesized to exhibit activity as a phosphodiesterase 5 (PDE5) inhibitor or microtubule-targeting agent (MTA), depending on substituent positioning and electronic effects.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N4OS/c1-3-29-20-19(13(2)27-29)26-22(31-12-16-17(23)5-4-6-18(16)25)28(21(20)30)11-14-7-9-15(24)10-8-14/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYQZJXXHULDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves several steps, starting with the preparation of key intermediates. One common approach is the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable thiol compound to form the thioether linkage .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity or enabling further functionalization.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Oxidation to sulfoxide | HO, acetic acid, 25°C | 5-{[(2-chloro-6-fluorophenyl)methyl]sulfinyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-... | |
| Oxidation to sulfone | mCPBA, DCM, 0°C → RT | 5-{[(2-chloro-6-fluorophenyl)methyl]sulfonyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-... |
Key Findings :
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Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl analogs.
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Oxidation rates depend on steric hindrance from adjacent substituents.
Nucleophilic Substitution at Aromatic Halogens
The 2-chloro-6-fluorophenyl and 4-fluorophenyl groups may participate in nucleophilic aromatic substitution (NAS) reactions, though fluorinated aryl rings are generally less reactive.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Amine substitution | Piperidine, DMF, 120°C, 12h | 5-{[(2-piperidinyl-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-... |
Key Findings :
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Chlorine at the 2-position is more reactive than fluorine in NAS due to poorer leaving-group ability of F⁻ .
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Electron-withdrawing groups (e.g., -CF) on the aryl ring increase NAS reactivity .
Hydrolysis of the Pyrimidinone Ring
The pyrimidinone moiety can undergo hydrolysis under acidic or basic conditions, altering the heterocyclic framework.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Pyrazolo[4,3-d]pyrimidine-5,7-dione derivative | |
| Basic hydrolysis | NaOH (1M), EtOH, 60°C, 3h | Ring-opened carboxylic acid intermediate |
Key Findings :
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Hydrolysis is reversible in mild conditions but leads to irreversible degradation under prolonged heating.
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Stability studies recommend pH 6–8 for long-term storage.
Functionalization via Cross-Coupling Reactions
The pyrazolo[4,3-d]pyrimidine core supports palladium-catalyzed cross-coupling reactions at the 5-position.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh), KCO, DME/HO | 5-(Aryl)-substituted pyrazolo[4,3-d]pyrimidin-7-one |
Key Findings :
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Electron-deficient aryl boronic acids yield higher coupling efficiencies .
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The 3-methyl group sterically hinders coupling at adjacent positions .
Reduction of the Pyrimidinone Ring
Selective reduction of the pyrimidinone ring can generate dihydro or tetrahydro derivatives.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Catalytic hydrogenation | H (1 atm), Pd/C, EtOH, RT | 1,6-Dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
Key Findings :
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Hydrogenation preserves the sulfanyl group but reduces ring aromaticity.
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Reduced analogs show altered binding affinity in kinase assays.
Photochemical Reactions
The fluorinated aryl groups may undergo photodefluorination or dimerization under UV light.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Photodefluorination | UV (254 nm), MeCN, 24h | Partially defluorinated aryl derivatives |
Key Findings :
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Photostability is enhanced by electron-withdrawing substituents .
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Degradation products are typically inactive in biological assays .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:
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Cleavage of the sulfanyl ether linkage.
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Pyrolysis of the fluorophenyl groups.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20ClFN4OS
- IUPAC Name : 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Various studies have demonstrated that compounds in this class possess significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy against various pathogens, suggesting potential for use in developing new antibiotics .
- Antioxidant Properties : The antioxidant capacity of pyrazolo derivatives has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). These compounds have shown promising results in scavenging free radicals, indicating their potential use in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This positions it as a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several case studies and research findings provide insights into the applications of this compound:
Potential Therapeutic Applications
Based on the biological activities observed, the following therapeutic applications are proposed:
- Antibiotic Development : Given its antimicrobial properties, this compound could be developed into a novel antibiotic.
- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements aimed at reducing oxidative stress.
- Cancer Therapy : Further research into its cytotoxic effects may lead to the development of new cancer treatments.
Mechanism of Action
The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substitution Patterns
The table below compares Compound A with key analogs:
Key Observations:
- Substituent Positioning : The 2-chloro-6-fluorophenyl group in Compound A at position 5 contrasts with Sildenafil’s sulfonamide-linked ethoxyphenyl group. This substitution may enhance steric bulk and alter PDE5 binding kinetics .
- N1 Substitution : Unlike N1-methyl analogs in microtubule-targeting agents (MTAs) , Compound A has an ethyl group at N1, which could reduce metabolic liability compared to methyl groups.
- Dihedral Angles: The dihedral angle between the fluorophenyl and pyrimidinone rings (~75.9°) in Sildenafil analogs suggests conformational rigidity critical for PDE5 inhibition. Compound A’s angles (unreported) may differ due to its unique substituents.
PDE5 Inhibition Potential
- Sildenafil Citrate : IC50 ~3.5 nM for PDE5, with sulfonamide and ethoxyphenyl groups critical for binding .
- Compound A : While direct PDE5 data are unavailable, its sulfanyl and fluorophenyl substituents may mimic Sildenafil’s interactions. The 2-chloro-6-fluorophenyl group could enhance hydrophobic binding but reduce solubility .
Microtubule Targeting Activity
Physicochemical Properties
| Property | Compound A | Sildenafil Citrate | Y020-8089 |
|---|---|---|---|
| Molecular Weight | 413.9 g/mol | 666.7 g/mol | 413.9 g/mol |
| logP | 5.27 | 3.2 | 5.27 |
| Hydrogen Bond Acceptors | 4 | 9 | 4 |
| Polar Surface Area | 39.2 Ų | 118 Ų | 39.2 Ų |
- Compound A ’s high logP (5.27) suggests lipophilicity conducive to membrane permeability but may limit aqueous solubility. Its polar surface area (39.2 Ų) is lower than Sildenafil’s, indicating reduced polarity .
Biological Activity
5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS No. 1358286-67-5) is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of specific kinases.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with various substituents that potentially influence its biological activity. The presence of halogen atoms (chlorine and fluorine) is significant for enhancing the compound's binding affinity to biological targets.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClF₂N₄S |
| Molecular Weight | 388.88 g/mol |
| CAS Number | 1358286-67-5 |
| Purity | 96% |
Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class often act as inhibitors of various kinases. Specifically, the compound under discussion has shown potential as an inhibitor of ACK1 (Activated Cdc42-associated kinase 1), which is implicated in cancer cell proliferation and survival pathways.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ACK1. For instance, a study found that analogs with similar structures showed varying degrees of inhibition based on their substituents. The presence of the chloro and fluorine groups was crucial for enhancing inhibitory potency against ACK1 .
Anticancer Properties
The compound's anticancer properties have been explored through various assays. A notable study reported that derivatives of pyrazolo[4,3-d]pyrimidines displayed cytotoxic effects on pancreatic cancer cell lines by inducing apoptosis and inhibiting cell migration .
Case Study:
A specific case involved testing this compound against pancreatic cancer cells where it was found to inhibit cell growth significantly at concentrations as low as 10 μM. This effect was attributed to the compound's ability to disrupt signaling pathways mediated by ACK1 .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
- Chloro and Fluoro Substituents: These groups enhance lipophilicity and improve interaction with target proteins.
- Sulfanyl Group: This moiety contributes to the overall stability and reactivity of the compound.
A detailed SAR analysis indicated that modifications at specific positions on the pyrazolo ring could lead to improved selectivity and potency against target kinases .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step heterocyclic chemistry, typically starting with pyrimidinone scaffolds. Key steps include:
- Nucleophilic substitution to introduce the [(2-chloro-6-fluorophenyl)methyl]sulfanyl group.
- Suzuki-Miyaura coupling or alkylation for attaching the (4-fluorophenyl)methyl moiety.
- Fluorination using agents like KF/DMSO for halogenated intermediates . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like dimerization or over-substitution.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F) : Assigns substituent positions and confirms regioselectivity, particularly for fluorinated aryl groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguity in stereochemistry and crystal packing; SHELX software is widely used for refinement .
Q. How can researchers assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the sulfanyl group or oxidation of the pyrazolo ring).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Statistical models : Use Bayesian optimization or response surface methodology to identify non-linear interactions between parameters .
- Case study : A flow-chemistry approach improved yield by 20% in analogous pyrimidine syntheses by reducing residence time and enhancing mixing .
Q. What computational methods predict bioactivity and binding modes?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes.
- QSAR models : Correlate substituent electronic properties (Hammett constants) with observed bioactivity .
Q. How do non-covalent interactions influence the compound’s crystallographic behavior?
- Halogen bonding : The 2-chloro-6-fluorophenyl group may form Cl···π or F···H interactions, stabilizing the crystal lattice.
- π-π stacking : The pyrazolo-pyrimidinone core likely participates in stacking, affecting solubility and polymorphism. Synchrotron X-ray studies are recommended to resolve weak interactions .
Q. How to resolve contradictions in biological activity data across assays?
- Dose-response validation : Re-test in orthogonal assays (e.g., cell viability vs. enzymatic inhibition).
- Metabolite profiling : Use LC-MS to identify active metabolites that may skew results .
- Structural analogs : Compare with derivatives lacking specific substituents to isolate pharmacophore contributions .
Methodological Recommendations
- For reproducibility : Document solvent batch effects (e.g., trace water in DMSO alters reaction kinetics).
- For structural ambiguity : Combine SC-XRD with DFT calculations to validate torsional angles .
- For bioactivity : Prioritize target-specific assays (e.g., kinase panels) over broad-spectrum screens to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
